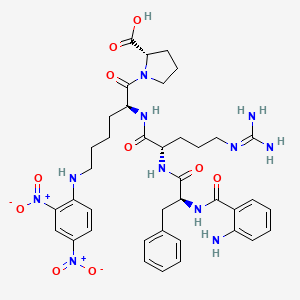

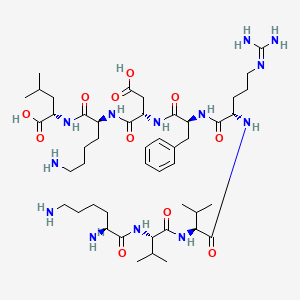

![molecular formula C58H102F3N15O14S2 B10855269 methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endotoxin inhibitor (TFA) is a synthetic peptide known for its high affinity binding to lipid A, a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This binding effectively detoxifies LPS, preventing the release of cytokines and mitigating the febrile response associated with endotoxin exposure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitor (TFA) involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the synthesis. The peptide is assembled on a resin, and after the completion of the sequence, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of endotoxin inhibitor (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Endotoxin inhibitor (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Fmoc-protected amino acids: Used in the SPPS process.

Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Cleavage reagents: Such as trifluoroacetic acid (TFA) to remove the peptide from the resin.

Major Products: The primary product of these reactions is the endotoxin inhibitor (TFA) peptide itself, which is then purified to remove any side products or impurities.

Aplicaciones Científicas De Investigación

Endotoxin inhibitor (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the interactions between peptides and lipopolysaccharides.

Biology: Employed in experiments to understand the role of endotoxins in bacterial infections and the immune response.

Medicine: Investigated for its potential therapeutic applications in treating sepsis and other conditions caused by endotoxin exposure.

Industry: Utilized in the development of endotoxin-free pharmaceutical products and medical devices

Mecanismo De Acción

Endotoxin inhibitor (TFA) exerts its effects by binding with high affinity to lipid A, a component of lipopolysaccharides. This binding neutralizes the toxic effects of lipopolysaccharides, preventing the activation of Toll-like receptor 4 (TLR4) and subsequent cytokine release. By inhibiting this pathway, endotoxin inhibitor (TFA) reduces inflammation and the febrile response associated with endotoxin exposure .

Similar Compounds:

Polymyxin B: Another compound that binds to lipid A and neutralizes endotoxins.

Tissue Factor Pathway Inhibitor (TFPI): A natural anticoagulant that also modulates the inflammatory response to endotoxins.

Antithrombin: Another natural anticoagulant with similar effects on endotoxin-induced inflammation

Uniqueness: Endotoxin inhibitor (TFA) is unique in its synthetic peptide structure, which allows for high specificity and affinity binding to lipid A. This specificity makes it a potent inhibitor of endotoxin activity with minimal toxicity and side effects compared to other compounds .

Propiedades

Fórmula molecular |

C58H102F3N15O14S2 |

|---|---|

Peso molecular |

1354.7 g/mol |

Nombre IUPAC |

methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |

InChI |

InChI=1S/C55H97N15O12S2.C2HF3O2.CH4/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56;3-2(4,5)1(6)7;/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82);(H,6,7);1H4/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |

Clave InChI |

PWXUFXXXNZXSEW-HAMOCMHFSA-N |

SMILES isomérico |

C.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

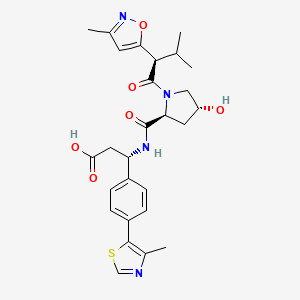

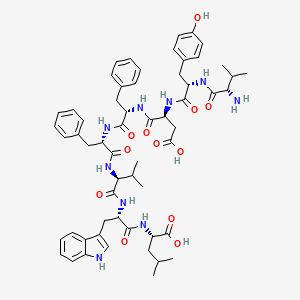

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

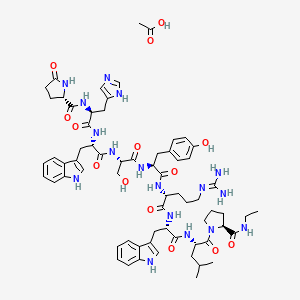

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

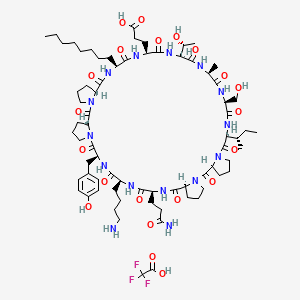

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

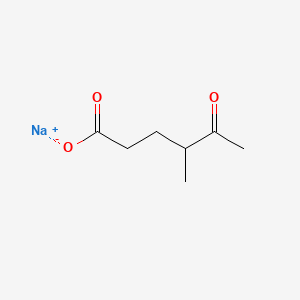

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)

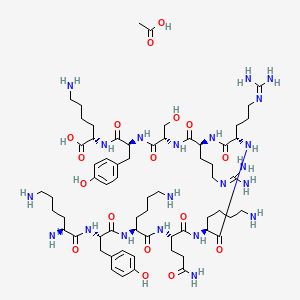

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)